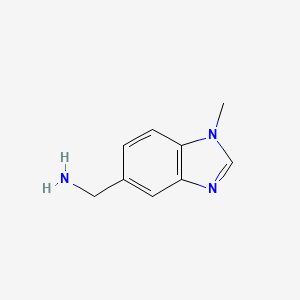
(1-Methylbenzimidazol-5-yl)methanamine
Overview
Description
“(1-Methylbenzimidazol-5-yl)methanamine” is a chemical compound with the molecular formula C9H11N3 and a molecular weight of 161.204 . It is available for purchase online .
Molecular Structure Analysis
The molecular structure of “(1-Methylbenzimidazol-5-yl)methanamine” consists of a benzimidazole ring attached to a methanamine group . The benzimidazole ring is a fused aromatic ring consisting of a benzene ring and an imidazole ring.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds using "(1-Methylbenzimidazol-5-yl)methanamine" as a precursor. For instance, derivatives such as oxadiazole and triazole have been efficiently synthesized. These compounds exhibit potential for various applications due to their unique structural features (Vishwanathan & Gurupadayya, 2014).
Methylenation of Aldehydes and Ketones
The compound has also been used in the methylenation of aldehydes and ketones, showcasing its utility in creating terminal alkenes with high yields. This process highlights the compound's role in facilitating the synthesis of structurally diverse organic compounds with potential applications in drug development and materials science (Ando et al., 2020).
Biological Applications
Antimicrobial Activities
Derivatives of "(1-Methylbenzimidazol-5-yl)methanamine" have been evaluated for their antimicrobial activities. Research indicates that some synthesized compounds exhibit a variable degree of antibacterial and antifungal activities, suggesting their potential as lead compounds for developing new antimicrobial agents (Visagaperumal et al., 2010).
Anticancer Studies
Moreover, compounds synthesized from "(1-Methylbenzimidazol-5-yl)methanamine" have been investigated for their anticancer properties. Preliminary studies indicate that certain derivatives possess cytotoxic activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ramazani et al., 2014).
Materials Science Applications
Corrosion Inhibition
Research has explored the application of amino acid compounds derived from "(1-Methylbenzimidazol-5-yl)methanamine" as corrosion inhibitors. These studies demonstrate the effectiveness of such compounds in protecting metals from corrosion, thereby extending their potential applications in materials preservation and industrial maintenance (Yadav, Sarkar, & Purkait, 2015).
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole compounds, which (1-methylbenzimidazol-5-yl)methanamine is a derivative of, are known to have a wide range of biological activities . They can mimic properties of DNA bases due to their skeletal resemblance with naturally occurring nucleotides .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Pharmacokinetics
For benzimidazole derivatives like methenamine, absorption is readily from the gi tract; 10% to 30% of the drug will be hydrolyzed by gastric juices unless it is protected by an enteric coating . The distribution volume is 0.6 L/kg, and it is hydrolyzed to formaldehyde and ammonia in the urine; 10% to 25% in the liver . Excretion is through urine (~70% to 90% as unchanged drug) within 24 hours .
Result of Action
Benzimidazole derivatives have been shown to have a wide spectrum of biological properties such as antiviral, antibacterial, anticancer, antifungal, and anti-hiv activities .
Action Environment
The action of (1-Methylbenzimidazol-5-yl)methanamine can be influenced by environmental factors. For instance, benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . The inhibitive action of benzimidazoles was mainly due to adsorption on the metal surfaces .
properties
IUPAC Name |
(1-methylbenzimidazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-6-11-8-4-7(5-10)2-3-9(8)12/h2-4,6H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRIYGGJCVRRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylbenzimidazol-5-yl)methanamine | |
CAS RN |
747409-26-3 | |
| Record name | (1-methyl-1H-1,3-benzodiazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282163.png)
![Thieno[3,2-d]isothiazole-5-carboxylic acid](/img/structure/B3282165.png)

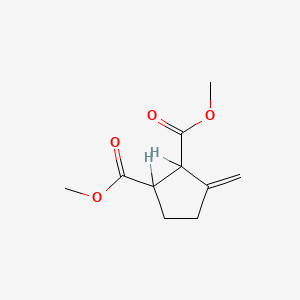


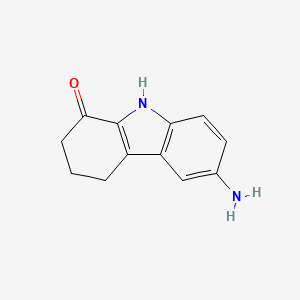
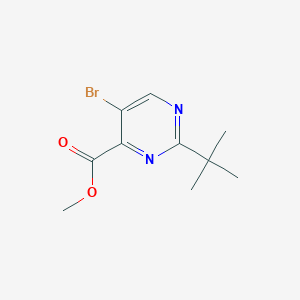
![[3-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B3282207.png)

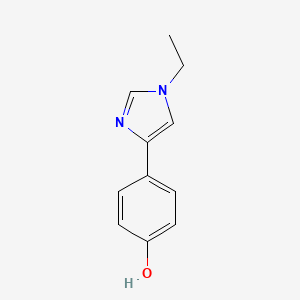
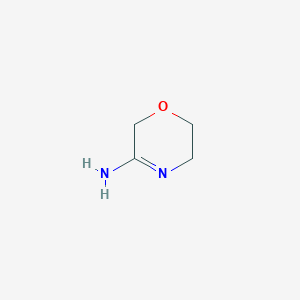

![1-[3-(Aminomethyl)phenyl]ethanone](/img/structure/B3282274.png)